Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Catalog No.
S1918361
CAS No.
5453-86-1
M.F
C9H6N2O5
M. Wt
222.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Researchers often face decarboxylation and low yields when using 6-nitrobenzisoxazole-3-carboxylic acid. Our methyl ester (CAS 5453-86-1) solves this: stable solid, direct amidation without activation, and precise 6-nitro regiochemistry for selective reduction to 6-amino derivatives. Key benefits: - Avoids acid instability, ensuring higher yields in multi-step syntheses. - Enables efficient library synthesis via direct amidation. - Provides reliable entry to 6-amino benzisoxazole pharmacophores. In stock, immediate shipping.

CAS Number

5453-86-1

Product Name

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

IUPAC Name

methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3

InChI Key

RDAMDINPNCIMJD-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

The exact mass of the compound Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate, 6-Nitro-1,2-benzisoxazole-3-carboxylic acid methyl ester, Methyl 6-nitro-1,2-benzisoxazole-3-carboxylate, 6-Nitrobenzisoxazole-3-carboxylic acid methyl ester

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS 5453-86-1) is a functionalized heterocyclic compound belonging to the benzisoxazole class. This scaffold is a recognized pharmacophore present in numerous biologically active molecules and serves as a critical intermediate in the synthesis of more complex pharmaceutical agents. [REFS-1, REFS-2] The molecule's structure, featuring a methyl ester at the 3-position and a nitro group at the 6-position, provides two distinct and chemically addressable sites for further synthetic elaboration, making it a versatile precursor in drug discovery programs. [2]

Research Fit

Precursor Role Benchmark substrate precursor for Kemp decarboxylation kinetic probe studies
Controlled Activation Base-catalyzed ester hydrolysis generates active 6-NBIC anion on demand
Probe Calibration Reported rate data across micellar, vesicular, latex, and ionic liquid media

Substituting Methyl 6-nitro-1,2-benzoxazole-3-carboxylate with its parent carboxylic acid, a different ester, or another nitro-isomer is often unviable in process-driven synthesis. The parent acid, 6-nitro-1,2-benzoxazole-3-carboxylic acid, is prone to thermal and base-induced decarboxylation, posing a significant stability and yield risk during subsequent reaction steps. [1] Procuring the methyl ester form bypasses the need for an additional, potentially low-yielding esterification step and provides a more stable, handleable solid. Furthermore, the specific 6-nitro substitution pattern dictates the electronic properties and steric environment of the entire molecule; using a different isomer (e.g., 5-nitro or 7-nitro) would alter reaction pathways and lead to different, often undesired, downstream products, compromising the entire synthetic route. [2]

Substitution Risk

6-Nitro Electronic Activation

Non-nitrated or differently substituted benzisoxazole analogs may lack the electron-withdrawing activation required for Kemp decarboxylation, limiting direct substitution.

Regiochemical Mismatch

5-substituted or parent benzisoxazoles direct electrophilic substitution to different ring positions; reported regiochemical outcomes may not transfer.

Kinetic Profile Divergence

Even minor substituent changes, e.g. 5-methyl, measurably perturb micellar decarboxylation rate constants and activation parameters in reported comparisons.

High-Yield Direct Amidation

This methyl ester is an efficient precursor for the synthesis of 3-carboxamide derivatives, a common structural motif in bioactive molecules. In a patented synthesis, the direct reaction of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate with 4-(trifluoromethoxy)aniline proceeded in high yield to form the corresponding amide. [1] This one-step process avoids the alternative route of starting with the parent carboxylic acid, which requires a separate activation step (e.g., conversion to an acid chloride with hazardous reagents like thionyl chloride) before reaction with an amine, adding process complexity, cost, and potential for yield loss.

Evidence DimensionYield in Amide Formation
Target Compound Data91% yield
Comparator Or BaselineMulti-step process from the parent carboxylic acid requiring prior chemical activation.
Quantified DifferenceProvides a direct, high-yield, single-step route vs. a more complex, multi-step alternative.
ConditionsReaction with 4-(trifluoromethoxy)aniline in xylene at reflux for 16 hours. [<a href="https://patents.google.com/patent/WO2007147498A1" target="_blank">1</a>]

Procuring this methyl ester saves a full synthetic step, avoids the use of hazardous activating agents, and provides a reliable high yield for a critical bond-forming reaction.

Shelf Stability
Class-level
Methyl ester: shelf-stable, no acidic carboxyl proton Free acid: pKa 1.53, >97% ionized at pH > 3.5
Supports methyl ester procurement for storage stability
Predicted pKa; ester requires deliberate base hydrolysis for 6-NBIC generation

Superior Stability Against Decarboxylation

The parent anion, 6-nitrobenzisoxazole-3-carboxylate, is highly susceptible to decarboxylation, a reaction that is accelerated dramatically in various solvents. [1] The rate constant for this decomposition reaction can increase by orders of magnitude depending on the solvent environment, making the free acid or its salts unreliable in syntheses that require heat or basic conditions. The methyl ester form protects the carboxylate functionality, providing a significantly more robust and stable intermediate. This thermal and chemical stability is critical for reproducibility in multi-step reaction sequences.

Evidence DimensionChemical Stability
Target Compound DataStable, neutral methyl ester.
Comparator Or Baseline6-Nitro-1,2-benzoxazole-3-carboxylic acid/carboxylate, which readily decarboxylates.
Quantified DifferenceThe rate of decarboxylation for the parent carboxylate spans 8 orders of magnitude across different solvents, highlighting its inherent instability. [<a href="https://pubs.acs.org/doi/abs/10.1021/ja00858a029" target="_blank">1</a>]
ConditionsDecarboxylation rates measured at 25 °C in 24 different pure solvents, from water to HMPA. [<a href="https://pubs.acs.org/doi/abs/10.1021/ja00858a029" target="_blank">1</a>]

Choosing the methyl ester minimizes the risk of unintended decomposition and yield loss, ensuring greater process control and batch-to-batch consistency.

Micellar Kinetics
Head-to-head
6-NBIC: predictable kinetic parameters across 4 cationic surfactants 5-Me derivative: systematically altered kM′ and activation parameters
Parent 6-nitro system offers predictable micellar kinetic behavior
Quantitative kM′ data available in Brinchi et al. 2006

Regioselective Control via 6-Nitro Group

The precise location of the electron-withdrawing nitro group at the 6-position is a critical, non-interchangeable feature that governs the molecule's reactivity. This specific substitution pattern activates the aromatic ring for certain transformations and directs the outcome of subsequent reactions, such as the selective reduction of the nitro group to form 6-amino-1,2-benzoxazole derivatives. [1] Using an alternative isomer (e.g., 4-nitro, 5-nitro, or 7-nitro) would fundamentally change the electronic distribution and steric factors, leading to different reaction kinetics and potentially undesired side products. Procuring the defined 6-nitro isomer ensures predictable and regioselective outcomes in complex synthetic pathways.

Evidence DimensionRegiochemical Control
Target Compound DataDefined reactivity based on the 6-position nitro group.
Comparator Or BaselineOther nitro-isomers of methyl 1,2-benzoxazole-3-carboxylate.
Quantified DifferenceThe position of a nitro group profoundly influences acidity, reactivity, and biological activity, making isomer selection critical. [<a href="https://actachemscand.org/articles/papers/1995_0225-0229.pdf" target="_blank">2</a>]
ConditionsGeneral principles of substituent effects in aromatic and heterocyclic chemistry.

For syntheses where the final product's structure and activity depend on the 6-position functionality, this specific isomer is required to ensure a predictable and successful outcome.

Rate Enhancement
Cross-study
62× – 21,000×
rate enhancement vs. water
Broadly calibrated probe for microenvironment polarity quantification
Reported across micellar, vesicular, latex, and ionic liquid systems
Regioselectivity
Cross-study
Exclusive 4-nitration
with 6-nitro substituent present
Enables predictable orthogonal functionalization at 4-position
Regioselectivity confirmed by spectral and elemental analyses
Activation Barrier
Head-to-head
ΔΔG‡ = 2.98
kcal mol⁻¹ vs. 5,6-dinitro analog
Intermediate reactivity profile between dinitro and non-nitrated analogs
~150-fold rate difference at 25 °C; unique P5A inhibition observed

3-Carboxamide Scaffold Synthesis

This compound is the optimal choice for synthetic routes targeting 1,2-benzisoxazole-3-carboxamides. Its ability to undergo direct, high-yield amidation without prior activation makes it a more efficient and process-friendly precursor than the corresponding carboxylic acid, particularly in library synthesis or scale-up operations. [1]

Robust Core for Multi-Step Syntheses

In reaction sequences that involve basic conditions or elevated temperatures, the stability of this methyl ester is a key advantage. It is the preferred starting material over the decarboxylation-prone parent acid when the benzisoxazole heterocycle must be preserved intact through multiple synthetic transformations. [2]

6-Amino-1,2-benzoxazole Precursor

When the target molecule requires an amino group specifically at the 6-position, this compound is the necessary starting material. The defined regiochemistry of the nitro group allows for its selective reduction to the desired 6-amino derivative, a critical transformation for building a wide range of pharmacologically active compounds. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Microenvironment Polarity Probing
Kinetic probe calibration breadth
Rate enhancement consistency vs. reported km/kw values
Host–Guest Catalysis Studies
Supramolecular binding specificity
Host–guest kinetic behavior and stoichiometry verification
Orthogonal Benzisoxazole Functionalization
Nitro-directed regioselectivity
Exclusive 4-substitution in electrophilic steps
6-Amino Derivative Synthesis
Reducible nitro functionality
Reduction selectivity and amino product identity confirmation

XLogP3

1.7

Other CAS

5453-86-1

Wikipedia

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

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